molecular formula C15H20N2O3S B3045364 N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide CAS No. 105577-48-8

N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide

Cat. No. B3045364
CAS RN: 105577-48-8
M. Wt: 308.4 g/mol
InChI Key: OXTVCSQVSUCNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide” is a chemical compound with the molecular formula C14H18N2O3S . It has a molecular weight of 294.36900 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide” are not fully documented. Its molecular weight is known to be 294.36900 . More comprehensive data on its boiling point, melting point, density, and other properties are not available at this time .

Scientific Research Applications

Antimicrobial and Antifungal Activities

N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide derivatives have shown significant promise in antimicrobial and antifungal applications. For instance, derivatives synthesized from 4-methylbenzenesulfonohydrazide demonstrated notable antimycobacterial, antibacterial, and antifungal activities, indicating their potential as therapeutic agents in combating microbial infections (Ghiya & Joshi, 2016).

Potential in Anticancer Research

Some derivatives of N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide have shown potential as anticancer agents. The synthesis of novel quinolines derived from these compounds exhibited interesting cytotoxic activity, suggesting their utility in developing new anticancer treatments (Ghorab et al., 2008).

Investigation in Nonlinear Optical Properties

Research on derivatives such as (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide has provided insights into nonlinear optical properties. Studies involving spectroscopic and computational methods revealed the structure-stabilizing interactions and optical characteristics of these compounds, highlighting their potential in materials science, particularly in the field of nonlinear optics (Sasikala et al., 2017).

Applications in Synthetic Chemistry

This compound and its derivatives have been utilized in various synthetic chemistry applications. For example, their involvement in the hydrolysis of certain sulfide compounds and the investigation of product structures through spectroscopic methods illustrates their utility in advancing synthetic methodologies (Timokhina et al., 2001).

Role in Photoisomerization Studies

The compound's derivatives have been studied in the context of photoisomerization processes, providing valuable insights into the transformation of molecular structures upon irradiation. This research has implications for the development of photoresponsive materials and understanding the mechanistic aspects of photochemical reactions (Kisilowski et al., 1996).

properties

IUPAC Name

N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-4-methylbenzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-11-4-6-14(7-5-11)21(19,20)17-16-12-8-13(18)10-15(2,3)9-12/h4-8,16-17H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTVCSQVSUCNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC2=CC(=O)CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354675
Record name ST50950387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide

CAS RN

105577-48-8
Record name ST50950387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide
Reactant of Route 3
N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide
Reactant of Route 4
N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(5,5-dimethyl-3-oxo-1-cyclohexenyl)-4-methylbenzenesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.